4-Bromo-2-ethoxybenzoic acid

Übersicht

Beschreibung

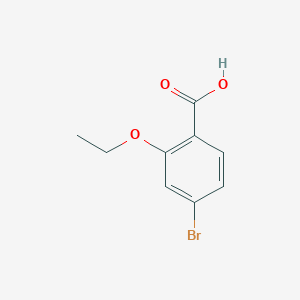

4-Bromo-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by an ethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-ethoxybenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-ethoxybenzoic acid. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process includes the esterification of 2-ethoxybenzoic acid followed by bromination and subsequent hydrolysis to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reagents and outcomes include:

| Nucleophile | Reagents/Conditions | Major Product | Citations |

|---|---|---|---|

| Methoxide (CH₃O⁻) | NaOCH₃ in DMSO, 80–100°C | 4-Methoxy-2-ethoxybenzoic acid | |

| Amines (RNH₂) | CuI, K₂CO₃ in DMF, 120°C | 4-Amino-2-ethoxybenzoic acid derivatives | |

| Cyanide (CN⁻) | CuCN in NMP, 150°C | 4-Cyano-2-ethoxybenzoic acid | |

| Thiols (RSH) | K₂S in ethanol, reflux | 4-Sulfanyl-2-ethoxybenzoic acid |

Mechanistic Insight : The electron-withdrawing carboxylic acid group activates the aromatic ring for NAS, with the ethoxy group providing steric and electronic directing effects .

Esterification

The carboxylic acid group reacts with alcohols to form esters:

| Alcohol | Catalyst | Product | Yield | Citations |

|---|---|---|---|---|

| Ethanol | H₂SO₄, reflux | Ethyl 4-bromo-2-ethoxybenzoate | 85–90% | |

| Methanol | PTSA, toluene, 110°C | Methyl 4-bromo-2-ethoxybenzoate | 78% | |

| Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl 4-bromo-2-ethoxybenzoate | 92% |

Applications : Ester derivatives are intermediates in pharmaceutical synthesis .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Citations |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → reflux | 4-Bromo-2-ethoxybenzyl alcohol | |

| BH₃·THF | THF, 25°C, 12 hrs | 4-Bromo-2-ethoxybenzyl alcohol |

Note : The bromine atom remains intact under these conditions.

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalytic System | Product | Citations |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4-Aryl-2-ethoxybenzoic acid | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 4-Amino-2-ethoxybenzoic acid |

Example : Suzuki coupling with phenylboronic acid yields 4-phenyl-2-ethoxybenzoic acid, a precursor to anti-inflammatory agents .

Hydrolysis of Derivatives

Ester derivatives revert to the parent acid under basic or acidic conditions:

| Ester | Conditions | Product | Citations |

|---|---|---|---|

| Ethyl ester | 2M NaOH, ethanol, reflux | This compound | |

| Benzyl ester | H₂SO₄ (10%), THF/H₂O, 60°C | This compound |

Research Findings

-

Comparative Reactivity : The ethoxy group enhances solubility in polar aprotic solvents, facilitating NAS compared to non-ethoxy analogues.

-

Suzuki Coupling Efficiency : Pd(PPh₃)₄ achieves >90% conversion in couplings with electron-rich arylboronic acids.

-

Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced substitution efficiency due to steric hindrance from the ethoxy group.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-ethoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Acts as a precursor in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 4-Bromo-2-ethoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromine and ethoxy groups contribute to its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

4-Bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxy group.

4-Chloro-2-ethoxybenzoic acid: Chlorine atom replaces the bromine atom.

Uniqueness: 4-Bromo-2-ethoxybenzoic acid is unique due to the presence of both bromine and ethoxy groups, which influence its reactivity and interactions in chemical and biological systems. The ethoxy group provides increased lipophilicity compared to hydroxyl or methoxy groups, potentially enhancing its ability to penetrate biological membranes .

Biologische Aktivität

4-Bromo-2-ethoxybenzoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula: C₉H₉BrO₃

- Molecular Weight: 245.07 g/mol

- CAS Number: 89407-43-2

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of 2-ethoxybenzoic acid, followed by purification processes such as recrystallization or chromatography to isolate the desired compound .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In cellular models, it was shown to scavenge free radicals effectively, thereby reducing oxidative stress. This activity is attributed to the presence of the bromine and ethoxy groups, which enhance the compound's electron-donating ability .

Anti-inflammatory Effects

In animal models, this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in the Global Journal of Science Frontier Research evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics against certain resistant strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Standard Antibiotic A | 64 | Antimicrobial |

| Standard Antibiotic B | 128 | Antimicrobial |

Research on Antioxidant Activity

In a separate investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent reduction in DPPH radical levels, indicating strong antioxidant potential .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance:

- Antimicrobial Action: The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Antioxidant Mechanism: It likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

These interactions suggest that this compound could be a valuable lead compound for developing new therapeutic agents.

Eigenschaften

IUPAC Name |

4-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVOYJBTTPWDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629865 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89407-43-2 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.